molecular formula C24H29N3O3S2 B12141882 N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

Cat. No.: B12141882
M. Wt: 471.6 g/mol
InChI Key: DYNUOPSYIPESNR-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(3-methoxypropyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-methylaniline (CAS number: 618061-45-3) is a complex organic compound with a fascinating structure. Let’s break it down:

    N-phenylamine: The core structure contains an aniline group (phenylamine), which is a common motif in organic chemistry.

    Thiazole ring: The compound features a thiazole ring, which contributes to its unique properties.

    Sulfonyl group: The presence of a sulfonyl group (SO₂) adds reactivity and functionality.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One efficient method reported in the literature starts from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction proceeds through a solvent-free condensation/reduction sequence, resulting in the desired product .

Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazole ring may undergo oxidation reactions.

    Reduction: Reduction of the sulfonyl group or other functional groups is possible.

    Substitution: The aniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction of the sulfonyl group yields an amine derivative.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

3-(3-methoxypropyl)-N-(4-methylphenyl)-4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C24H29N3O3S2/c1-19-6-10-21(11-7-19)25-24-27(16-5-17-30-2)23(18-31-24)20-8-12-22(13-9-20)32(28,29)26-14-3-4-15-26/h6-13,18H,3-5,14-17H2,1-2H3

InChI Key

DYNUOPSYIPESNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)CCCOC

Origin of Product

United States

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